

An In-depth Technical Guide to Pfk-158: A Novel PFKFB3 Inhibitor

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Compound of Interest

Compound Name: Pfk-158

Cat. No.: B610067

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Introduction

Pfk-158 is a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).^{[1][2]} PFKFB3 is a critical regulator of glycolysis, a metabolic pathway frequently upregulated in cancer cells to support their rapid proliferation and survival.^{[3][4]} By inhibiting PFKFB3, **Pfk-158** effectively reduces the rate of glycolysis in cancer cells, leading to decreased glucose uptake, ATP production, and the induction of apoptosis (programmed cell death).^[2] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data of **Pfk-158**.

Chemical Structure and Properties

Pfk-158, with the IUPAC name (E)-1-(pyridin-4-yl)-3-[7-(trifluoromethyl)quinolin-2-yl]prop-2-en-1-one, is a synthetic compound with the molecular formula $C_{18}H_{11}F_3N_2O$. Its chemical and physical properties are summarized in the table below.

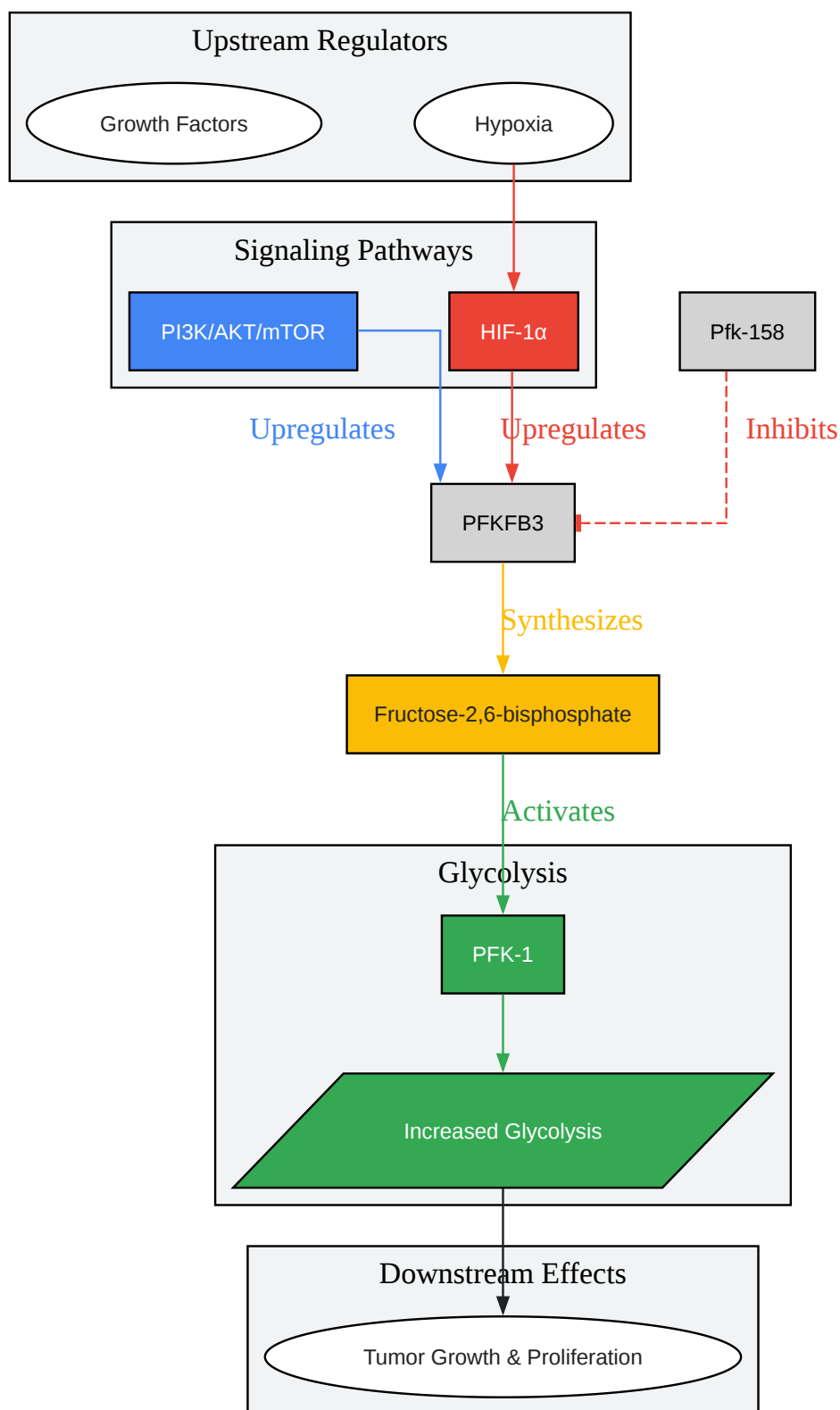
Property	Value
IUPAC Name	(E)-1-(pyridin-4-yl)-3-[7-(trifluoromethyl)quinolin-2-yl]prop-2-en-1-one
CAS Number	1462249-75-7
Molecular Formula	C ₁₈ H ₁₁ F ₃ N ₂ O
Molecular Weight	328.29 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO

Mechanism of Action and Signaling Pathways

Pfk-158 exerts its anti-cancer effects by targeting a key enzyme in cellular metabolism, PFKFB3.

PFKFB3 Signaling Pathway in Cancer

PFKFB3 is a bifunctional enzyme that synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1). PFK-1 is a rate-limiting enzyme in glycolysis. In many cancer cells, signaling pathways such as the PI3K/AKT/mTOR and those activated by hypoxia (via HIF-1 α) lead to the upregulation of PFKFB3. This results in increased F2,6BP levels, enhanced glycolytic flux, and the production of ATP and lactate, which supports tumor growth and proliferation.



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PFKFB3 Signaling Pathway in Cancer and the Point of Intervention for **Pfk-158**.

Quantitative Data Presentation

In Vitro Efficacy

Pfk-158 has demonstrated potent inhibitory activity against PFKFB3 and various cancer cell lines.

Target/Cell Line	Cancer Type	IC ₅₀ Value
Recombinant Human PFKFB3	-	137 nM
Jurkat	T-cell leukemia	1.62 μ M (PFKFB3 activity)
Jurkat	T-cell leukemia	847 nM (2-deoxyglucose uptake)
Jurkat	T-cell leukemia	328 nM (Toxicity)
A549	Lung Carcinoma	15 μ M
H28	Malignant Pleural Mesothelioma	~3-12 μ M (at 24h)
EMMeso	Malignant Pleural Mesothelioma	~3-12 μ M (at 24h)
Patient-derived ascitic cells	Ovarian Cancer	4.0-9.0 μ M (at 24h)

In Vivo Efficacy

Preclinical studies in mouse models have shown significant anti-tumor activity of **Pfk-158**.

Tumor Model	Cancer Type	Dosing Regimen	Outcome
Lewis Lung Carcinoma (syngeneic)	Lung Cancer	Not specified	~80% growth inhibition
Human tumor xenografts	Various	Not specified	~80% growth inhibition
H446 xenograft	Small Cell Lung Cancer	25 mg/kg, i.p., every other day for 10 days	Significant delay in tumor growth
HeyA8MDR (PTX-resistant)	Ovarian Cancer	15 mg/kg, i.p., once a week for 4 weeks (with Carboplatin)	Marked reduction in tumor growth

Experimental Protocols

The following are general protocols for key experiments used to characterize the activity of **Pfk-158**.

PFKFB3 Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of **Pfk-158** on the kinase activity of recombinant PFKFB3.

Principle: The assay quantifies the amount of ADP produced from the phosphorylation of fructose-6-phosphate (F6P) to F2,6BP by PFKFB3.

General Protocol:

- Prepare a reaction mixture containing recombinant human PFKFB3 enzyme, F6P, and ATP in a suitable kinase buffer.
- Add **Pfk-158** at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
- Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

- Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay).
- Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Cell Viability (MTT) Assay

This assay assesses the effect of **Pfk-158** on the metabolic activity and viability of cancer cells.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.

General Protocol:

- Seed cancer cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of **Pfk-158** for a specified period (e.g., 72 hours).
- Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
- Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
- Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by **Pfk-158** in cancer cells using flow cytometry.

Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

General Protocol:

- Treat cancer cells with **Pfk-158** for a specified time to induce apoptosis.

- Harvest the cells and wash them with cold PBS.
- Resuspend the cells in 1X Annexin V binding buffer.
- Add fluorescently labeled Annexin V and PI to the cell suspension.
- Incubate the cells in the dark at room temperature for 15 minutes.
- Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **Pfk-158** in a mouse xenograft model.

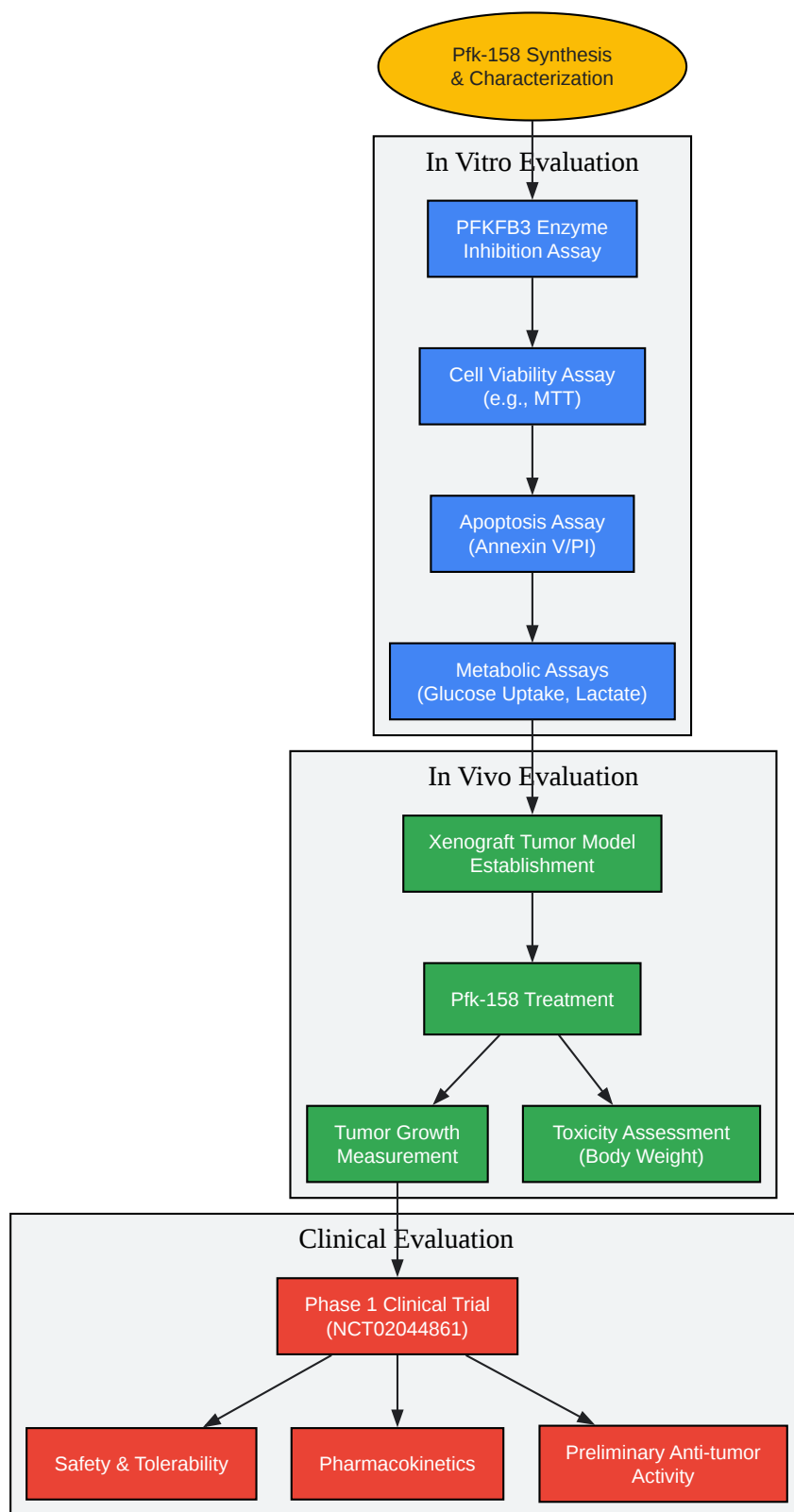
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of **Pfk-158** on tumor growth is then monitored over time.

General Protocol:

- Implant human cancer cells subcutaneously into the flank of immunocompromised mice.
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize the mice into treatment and control groups.
- Administer **Pfk-158** to the treatment group via a specified route (e.g., intraperitoneal injection) and dosing schedule. The control group receives a vehicle control.
- Measure tumor volume and mouse body weight regularly (e.g., twice a week).
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Mandatory Visualizations

Experimental Workflow for Pfk-158 Evaluation



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General Experimental Workflow for the Evaluation of **Pfk-158**.

Conclusion

Pfk-158 is a promising novel anti-cancer agent that targets the metabolic vulnerability of cancer cells by inhibiting PFKFB3. Its potent in vitro and in vivo activity, coupled with a well-defined mechanism of action, makes it a compelling candidate for further clinical development. This technical guide provides a foundational understanding of **Pfk-158** for researchers and drug development professionals interested in the field of cancer metabolism. The initiation of a Phase 1 clinical trial (NCT02044861) marks a significant step in evaluating the therapeutic potential of this first-in-class PFKFB3 inhibitor.

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